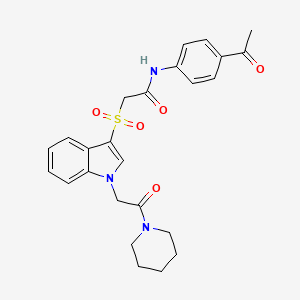
N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O5S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 878057-45-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N3O5S with a molecular weight of 481.6 g/mol. The structure includes a piperidine ring, an indole moiety, and a sulfonamide group, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have indicated that compounds containing piperidine and sulfonamide functionalities exhibit notable antibacterial properties. For instance, a related class of compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is particularly significant as it is associated with antibacterial action and enzyme inhibition.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. It has been reported that derivatives with similar structures show strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections . The IC50 values for some related compounds were reported as low as 0.63 µM, indicating potent inhibition .
Anticancer Activity
The indole moiety is often linked to anticancer properties. Compounds featuring this structure have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain indole derivatives have been documented to possess IC50 values against cancer cell lines lower than standard chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Piperidine Ring | Enhances binding affinity to targets |
| Indole Moiety | Associated with anticancer properties |
| Sulfonamide Group | Contributes to antibacterial activity |
The combination of these structural elements likely contributes to the compound's multifaceted biological activities.
Study on Antibacterial Effects
A study synthesized several piperidine derivatives and evaluated their antibacterial efficacy. Among them, compounds with structural similarities to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The findings suggest that modifications in the piperidine and sulfonamide portions can enhance activity.
Evaluation of Enzyme Inhibition
Another research effort focused on evaluating the inhibitory potential against urease. Compounds structurally related to this compound were tested, revealing promising results with some exhibiting IC50 values significantly lower than those of existing urease inhibitors .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-18(29)19-9-11-20(12-10-19)26-24(30)17-34(32,33)23-15-28(22-8-4-3-7-21(22)23)16-25(31)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFGJJBXPKYYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














